

# Enhancing the stability of budesonide in various pharmaceutical formulations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Budesonide**

Cat. No.: **B1683875**

[Get Quote](#)

## Budesonide Formulation Stability: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of **budesonide** in various pharmaceutical formulations.

## Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during the formulation and analysis of **budesonide**.

**Q1:** My **budesonide** formulation is showing significant degradation. What are the most common causes?

**A:** **Budesonide** is susceptible to degradation through several pathways. The most common causes of instability are exposure to adverse pH conditions, oxidation, and light.[\[1\]](#)[\[2\]](#)

- **pH:** **Budesonide** is unstable in alkaline conditions and generally more stable at a lower pH, with a preferred range of approximately 3.0-6.0.[\[3\]](#)[\[4\]](#) In strongly alkaline solutions, it can degrade completely.[\[2\]](#)

- Oxidation: Aerobic degradation is a significant pathway, often accelerated by the presence of oxygen and certain catalysts like metal ions or the aluminum oxide surface of some containers.[1][5][6] This is a primary concern for liquid formulations, especially at low **budesonide** concentrations.[1]
- Light: Exposure to fluorescent light or UV radiation can induce significant photolytic degradation, leading to unique degradation products not seen in other stress conditions.[1][7][8] Therefore, protecting formulations from light is critical.[7]
- Temperature: Elevated temperatures accelerate all degradation pathways, including hydrolysis, oxidation, and epimerization.[1][9]

Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could they be?

A: Unexpected peaks are likely degradation products or process-related impurities. Forced degradation studies have identified several major degradation products.[5][6]

- Oxidative Degradants: Common products include  $16\alpha,17\alpha$ -[butylidenebis(oxy)]- $11\beta,20$ -dihydroxy-3-oxo-pregna-1,4-diene-21-oic acid and other related carboxylic acids and ketones.[1] Impurities such as **Budesonide** Impurity D, 17-carboxylate, and 17-ketone are known major degradation products from aerobic oxidation.[5][6][10]
- Anaerobic/Hydrolytic Degradants: Under anaerobic conditions at high temperatures,  $11\beta,16\alpha$ -dihydroxy-3,20-dioxo-pregna-1,4-diene-21-al is a major degradation product.[1]
- Photodegradation Products: Light exposure can lead to the formation of "Lumibudesonide". [8]
- Process Impurities: Some peaks may be impurities from the synthesis of the **budesonide** drug substance itself.[5][6]

To identify these peaks, it is recommended to perform forced degradation studies (acid, base, oxidative, thermal, and photolytic) and compare the resulting chromatograms with your sample. LC-MS/MS is a powerful tool for structural elucidation of unknown impurities.[5][6][11]

Q3: How can I minimize oxidative degradation in my liquid **budesonide** formulation?

A: Several strategies can effectively minimize oxidation:

- Deoxygenation: Purging the formulation solvent and the container headspace with an inert gas like nitrogen can significantly improve stability by removing oxygen.[7]
- Control pH: Maintaining a lower pH (e.g., 3.5) has been shown to increase the stability of **budesonide** solutions.[3][12]
- Increase Concentration: Higher concentrations of **budesonide** (e.g., 0.5% w/w) in propylene glycol have shown greater stability against oxidative degradation compared to lower concentrations (e.g., 0.05% w/w).[1][7]
- Chelating Agents: Adding chelating agents like sodium edetate (EDTA) can help stabilize the formulation by sequestering metal ions that may catalyze oxidative reactions.[4][13]
- Appropriate Packaging: Since the Al<sub>2</sub>O<sub>3</sub> on the inner surface of standard aluminum canisters can induce oxidation, using anodized aluminum or fluorocarbon polymer-coated canisters is recommended for metered-dose inhalers.[3][5][6]

Q4: The epimer ratio (22R/22S) of my **budesonide** sample is changing over time. Why is this happening and is it a concern?

A: **Budesonide** is a 1:1 mixture of two epimers, 22R and 22S.[14] This ratio can change under certain stress conditions, particularly acidic and basic environments, indicating epimerization.

- Under alkaline conditions, the S-epimer (22S) has been observed to be more stable than the R-epimer (22R).[7]
- Under acidic conditions, the R-epimer (22R) appears to be more stable than the S-epimer.[7]

Since both epimers possess similar therapeutic activity, slight changes in the ratio may not be a primary concern for efficacy.[7] However, a changing ratio is a clear indicator of chemical instability and should be investigated as it may be accompanied by other forms of degradation. It is a critical quality attribute that must be monitored.

Q5: Are there any known excipient incompatibilities with **budesonide**?

A: **Budesonide** has been found to be compatible with a range of common excipients under typical storage conditions. Compatibility has been demonstrated for:

- Sugar spheres[15][16]
- Ethyl cellulose[15][16]
- Acetyl tributyl citrate (ATBC)[15][16]
- Triethyl citrate (TEC)[15][16]
- Polysorbate 80[13][15][16]
- Talc[15][16]
- Glycerol Monostearate (GMS) and Poloxamer 188[17]
- Admixtures for nebulization with ipratropium bromide, albuterol sulfate, and cromolyn sodium are also generally compatible for short periods (e.g., 30 minutes).[18]

However, it is crucial to perform compatibility studies with your specific formulation and storage conditions, as subtle interactions can occur, especially under stress.[16][17] For example, some excipients might contain trace metal impurities that could catalyze oxidative degradation.[7]

## Quantitative Stability Data

The following tables summarize quantitative data from stability and forced degradation studies.

Table 1: Results of Forced Degradation Studies on **Budesonide**

| Stress Condition    | Reagent                           | Duration/Temp | Degradation (%) | Reference |
|---------------------|-----------------------------------|---------------|-----------------|-----------|
| Acidic Hydrolysis   | 0.1 N HCl                         | 30 min / 50°C | 11.2%           | [9]       |
| Basic Hydrolysis    | 0.1 N NaOH                        | 30 min / 50°C | 15.6%           | [9]       |
| Oxidation           | 30% H <sub>2</sub> O <sub>2</sub> | 30 min / 50°C | 18.5%           | [9]       |
| Thermal Degradation | Heat                              | 30 min / 50°C | 8.9%            | [9]       |

| Photolytic Degradation | Fluorescent Light (2750 Lux) | 4 weeks / RT | 96.7% |[7] |

Table 2: Effect of pH and Canister Type on **Budesonide** Stability in HFA MDI Formulation (6 Months at 40°C/75% RH)

| Formulation pH | Canister Type             | Budesonide Assay (%) | Total Impurities (%) | Reference   |
|----------------|---------------------------|----------------------|----------------------|-------------|
| Unadjusted     | Standard Aluminum         | 90.56 ± 1.06         | 4.93 ± 1.00          | [3][12]     |
| 3.5            | Anodized Aluminum         | 109.57 ± 0.66        | 0.30 ± 0.13          | [3][12][19] |
| 3.5            | DSM (Direct Surface Mod.) | 109.03 ± 1.05        | 2.73 ± 0.50          | [3][12]     |

| 3.5 | FCP (Fluorocarbon Polymer) | 109.02 ± 1.03 | 2.56 ± 0.50 |[3][12] |

## Key Experimental Protocols

### Protocol 1: Stability-Indicating HPLC-UV Method

This protocol describes a validated HPLC method for quantifying **budesonide** and separating it from its degradation products.[20][21]

- Instrumentation: HPLC system with UV detector.

- Column: Hypersil® C18 or equivalent (e.g., Kromasil C8, 150 mm x 4.6 mm).[20][21]
- Mobile Phase: A mixture of ethanol, acetonitrile, and phosphate buffer (pH 3.2-3.4; 25 mM) in a ratio of approximately 2:30:68 (v/v/v).[20] The exact ratio should be optimized to achieve suitable resolution.
- Flow Rate: 1.5 mL/min.[20]
- Detection Wavelength: 240 nm or 244 nm.[20][21]
- Sample Preparation:
  - Accurately weigh and dissolve the sample in the mobile phase to achieve a target concentration of approximately 10 µg/mL.[20]
  - For formulations like creams or ointments, an initial extraction with a suitable solvent may be necessary before dilution with the mobile phase.
  - Filter the final solution through a 0.45 µm filter before injection.
- Validation: The method must be validated according to ICH guidelines (Q2(R2)) for specificity, linearity, accuracy, precision, and robustness.[21] Specificity is confirmed through forced degradation studies.

## Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method and to identify potential degradation pathways.[9]

- Preparation of Stock Solution: Prepare a **budesonide** stock solution of known concentration (e.g., 1000 µg/mL) in a suitable solvent like methanol.[9]
- Acid Degradation:
  - Dilute the stock solution to a working concentration (e.g., 20 µg/mL) and add 1 mL of 0.1 N HCl.[9]
  - Heat the solution at 50°C for 30 minutes in a water bath.[9]

- Cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.
- Dilute to a final volume with the mobile phase and inject into the HPLC system.

• Alkali Degradation:

- Dilute the stock solution to a working concentration (e.g., 20 µg/mL) and add 1 mL of 0.1 N NaOH.[9]
- Allow the solution to stand for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 50°C).[9]
- Neutralize the solution with an equivalent amount of 0.1 N HCl.
- Dilute to a final volume with the mobile phase and inject.

• Oxidative Degradation:

- Dilute the stock solution to a working concentration (e.g., 140 µg/mL) and add 3 mL of 10-30% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).[9][22]
- Reflux the solution at a controlled temperature (e.g., 75°C) for a specified time (e.g., 5 hours).[22]
- Cool the solution, dilute with the mobile phase, and inject.

• Thermal Degradation:

- Place the **budesonide** stock solution (or solid drug substance) in a thermostatically controlled oven at an elevated temperature (e.g., 50°C) for a specified duration.[9]
- After the specified time, cool the sample, dissolve/dilute it with the mobile phase to a suitable concentration, and inject.

• Photolytic Degradation:

- Expose the **budesonide** solution in a transparent container (e.g., quartz cuvette) to a photostability chamber with a controlled light source (e.g., cool white fluorescent and near

UV lamps) as per ICH Q1B guidelines.[7]

- A control sample should be wrapped in aluminum foil to protect it from light.
- Analyze the exposed and control samples by HPLC at appropriate time points.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for identifying and mitigating **budesonide** instability.

[Click to download full resolution via product page](#)

Caption: Primary degradation pathways for **budesonide** under various stress conditions.

[Click to download full resolution via product page](#)

Caption: Decision tree for selecting **budesonide** formulation and packaging strategies.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Kinetics and mechanisms of budesonide degradation in propylene glycol solutions - ProQuest [proquest.com]
- 2. ejbps.com [ejbps.com]
- 3. wjpsonline.com [wjpsonline.com]
- 4. US5914122A - Stable budesonide solutions, method of preparing them and use of these solutions as enema preparations and pharmaceutical foams - Google Patents [patents.google.com]
- 5. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV | CoLab [colab.ws]
- 6. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2001087203A1 - Stabilized budesonide solution and method for making same - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Kinetics of the epimeric glucocorticoid budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. japer.in [japer.in]
- 16. japer.in [japer.in]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. 2024.sci-hub.se [2024.sci-hub.se]
- 21. benchchem.com [benchchem.com]
- 22. ijrpr.com [ijrpr.com]
- To cite this document: BenchChem. [Enhancing the stability of budesonide in various pharmaceutical formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683875#enhancing-the-stability-of-budesonide-in-various-pharmaceutical-formulations]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)